Hydroxyalachlor

Description

Structure

3D Structure

Properties

IUPAC Name |

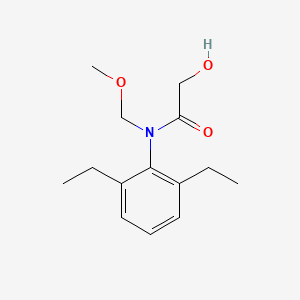

N-(2,6-diethylphenyl)-2-hydroxy-N-(methoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-11-7-6-8-12(5-2)14(11)15(10-18-3)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFLNPUKMSWYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205242 | |

| Record name | Hydroxyalachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56681-55-1 | |

| Record name | Hydroxyalachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056681551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyalachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogeochemical Transformations and Environmental Fate of Hydroxyalachlor

Microbial Degradation Pathways of Alachlor (B1666766) Leading to Hydroxyalachlor Formation

Microbial activity is a primary driver for the dissipation of alachlor in soil and aquatic systems. mdpi.comresearchgate.net The breakdown of alachlor by microorganisms is a complex process involving various metabolic pathways, often leading to the formation of intermediate compounds, including this compound. usda.gov

A diverse range of microorganisms, including both bacteria and fungi, have been identified as capable of transforming alachlor. ethz.ch While no single pure culture has been reported to mineralize alachlor completely, various consortia and individual strains can effectively degrade it through co-metabolism. ethz.chcambridge.org

Fungal strains, in particular, have shown significant capabilities in alachlor metabolism. researchgate.net The soil fungus Chaetomium globosum was found to transform alachlor, identifying four major metabolites. ethz.ch Another fungus, Paecilomyces marquandii, transformed approximately 80% of an initial 100 mg L⁻¹ of alachlor within seven days. mdpi.compsecommunity.org Fungal biotransformation often occurs via benzylic hydroxylation of one of the arylethyl side chains, leading to the formation of two major isomeric metabolites of 2-chloro-N-(methoxymethyl)-N-[2-ethyl-6-(1-hydroxyethyl)-phenyl]acetamide. chemicalbook.in

Bacterial consortia and isolated strains also play a crucial role. An enriched microbial community from alachlor-treated soil, composed of seven bacterial strains, was shown to completely transform alachlor within 14 days. cambridge.org Specific bacterial species reported to degrade alachlor include Acinetobacter sp., Paracoccus sp., and strains of Streptomyces. mdpi.comresearchgate.net For instance, Acinetobacter sp. strain GC-A6 degraded 100 mg L⁻¹ of alachlor within 48 hours, while Paracoccus sp. strain FLY-8 degraded 98.7% of a 100 mg L⁻¹ concentration in five days. mdpi.compsecommunity.org Bacterial consortia from water enrichments have been shown to remove up to 80% of alachlor. idosi.org

Table 1: Selected Microorganisms Involved in Alachlor Degradation

| Microbial Strain/Consortium | Degradation Efficiency | Incubation Time | Reference(s) |

| Acinetobacter sp. GC-A6 | 100% of 100 mg L⁻¹ | 48 hours | mdpi.compsecommunity.org |

| Chaetomium globosum | ~95% of 100 mg L⁻¹ | 60 hours | mdpi.compsecommunity.org |

| Paracoccus sp. FLY-8 | 98.7% of 100 mg L⁻¹ | 5 days | mdpi.compsecommunity.org |

| Paecilomyces marquandii | ~80% of 100 mg L⁻¹ | 7 days | mdpi.compsecommunity.org |

| Streptomyces sp. LS182 | ~75% of 144 mg L⁻¹ | 14 days | mdpi.compsecommunity.org |

| Bacterial Consortium (Water) | 80% of 100 mg L⁻¹ | Not Specified | idosi.org |

| Candida xestobii | 81.9% of 50 mg L⁻¹ | 64 hours | mdpi.compsecommunity.org |

The formation of this compound and other metabolites from alachlor is facilitated by specific enzymatic reactions. One of the primary pathways is the hydroxylation of the parent molecule. Fungal metabolism, for example, proceeds through benzylic hydroxylation, creating hydroxylated derivatives. chemicalbook.in

Another critical enzymatic process is N-dealkylation, which is a common step in microbial degradation. mdpi.comresearchgate.net This reaction can be catalyzed by enzyme systems like the three-component Rieske non-heme iron oxygenase (RHO). mdpi.com The metabolism of alachlor can also involve glutathione (B108866) S-transferase (GST), which mediates the conjugation of glutathione with the chloroacetamide, displacing the chlorine atom to detoxify the compound. usda.govethz.ch This leads to the formation of various conjugates, such as alachlor-cysteine and alachlor-cysteine-glycine. ethz.ch Furthermore, arylamidases can catalyze the hydrolysis of the amine group, another key pathway in chloroacetamide metabolism. usda.govchemdad.com In some cases, the formation of a reactive quinone imine from the 2,6-diethylaniline (B152787) metabolite has been observed, particularly in in-vitro studies with rat nasal tissue, which possesses high enzymatic activity. chemicalbook.inpic.int

The rate and extent of microbial degradation of alachlor are significantly influenced by various environmental factors. numberanalytics.com

pH: The pH of the environment is a critical parameter. Studies on bacterial consortia have shown that a pH of 7.5 is optimal for alachlor biodegradation, with over 90% reduction observed under these conditions. nih.gov As the pH deviates from this optimum, for example, increasing to 8.5, the degradation rate decreases. nih.gov

Nutrient Availability: The presence of additional nutrient sources can enhance microbial activity and, consequently, alachlor degradation. The addition of a nitrogen source, such as ammonium (B1175870) nitrate (B79036), has been shown to significantly increase the alachlor reduction rate compared to conditions with limited nitrogen. nih.gov Similarly, the presence of an alternative carbon source like sucrose (B13894) can influence mineralization, though its effect can vary depending on the specific microbial community. cambridge.org

Soil Moisture: Soil moisture content affects microbial processes by influencing water availability and the diffusion of solutes. nih.gov Research has demonstrated a positive correlation between soil moisture and alachlor degradation, with the reduction percentage increasing from 35.83% to 74% as soil moisture increased from 7% to 25%. nih.gov

Aeration: The presence of oxygen can also be a determining factor. Degradation is often faster in aerobic environments compared to anaerobic ones. researchgate.net

Abiotic Transformation Processes Yielding this compound

Besides microbial action, alachlor can be transformed through non-biological processes, primarily photodegradation and hydrolysis, especially in aquatic environments. mdpi.comethz.ch

Photodegradation, or the breakdown of a molecule by light, is an important abiotic process for alachlor dissipation. researchgate.net When exposed to sunlight, particularly UV radiation, alachlor undergoes transformation. researchgate.netscispace.com this compound is a major product of this process. scispace.comcolab.wsresearchgate.netuc.pt

The mechanism typically involves the homolytic scission of the carbon-chlorine (C-Cl) bond, which is followed by the trapping of the resulting radical by water, leading to hydroxylation. scispace.com This dechlorination followed by hydroxylation is a key pathway in forming this compound. colab.ws The process can also lead to cyclization and the formation of other photoproducts. colab.ws The kinetics of alachlor photodegradation have been described as following pseudo-first or pseudo-second-order kinetics, depending on the conditions. scispace.comcolab.ws The presence of substances like humic matter in water can influence the rate, with one study estimating a half-life of 84 minutes for alachlor in the presence of humic matter under specific laboratory irradiation conditions. colab.ws

Table 2: Identified Photodegradation Products of Alachlor

| Photoproduct | Formation Pathway | Reference(s) |

| This compound | Dechlorination and subsequent hydroxylation | scispace.comcolab.wsresearchgate.netuc.pt |

| Norchloralachlor | Intermediate product | scispace.comuc.pt |

| 2',6'-diethylacetanilide | Intermediate product | scispace.comuc.pt |

| 2-hydroxy-2',6'-diethyl-N-methylacetanilide | Intermediate product | scispace.comuc.pt |

| 8-ethyl-1-methoxymethyl-4-methyl-2-oxo-1,2,3,4-tetrahydroquinone | Major photoproduct | researchgate.net |

| A lactam compound | Intermediate product | scispace.comuc.pt |

Hydrolysis, the reaction with water, is a significant degradation pathway for alachlor in aquatic systems. ethz.chcabidigitallibrary.org While alachlor is relatively stable to hydrolysis at neutral to acidic pH, the reaction becomes more prominent under alkaline conditions. chemdad.comcabidigitallibrary.org The hydrolysis of alachlor can occur both abiotically and be mediated by enzymes. ethz.ch The abiotic reaction is generally slower than the enzyme-catalyzed one. ethz.ch In water, alachlor has a reported hydrolysis half-life of 17 days, and this process is considered a predominant degradation pathway in aquatic environments. cabidigitallibrary.org The reaction involves the displacement of the chlorine atom, and under strongly acidic or alkaline conditions, can lead to the formation of chloroacetic acid, methanol, formaldehyde, and 2,6-diethylaniline. chemdad.com

Environmental Distribution and Occurrence of this compound

This compound is a primary degradation product of the chloroacetanilide herbicide alachlor. medkoo.com While alachlor itself is applied to agricultural fields, its breakdown in the environment leads to the formation of various metabolites, including this compound. The distribution of this compound is widespread, and it is frequently detected in various environmental compartments due to its persistence and mobility.

Detection in Surface Water and Groundwater Systems

This compound is commonly found in both surface water and groundwater, often at concentrations higher than its parent compound, alachlor. whiterose.ac.uk Its presence in these aquatic systems is a result of agricultural runoff and leaching from treated soils.

Several studies have documented the occurrence of this compound in water resources. For instance, a study in the USA reported maximum concentrations of this compound in surface water and groundwater at 43 ng L-1 and 3 ng L-1, respectively. whiterose.ac.ukamazonaws.com In Iowa, this compound was detected in approximately 12% of the well waters sampled. uiowa.edu A monitoring project in Minnesota also identified this compound in public water systems. health.state.mn.us Similarly, studies in New York have detected this compound in groundwater samples from various river basins. usgs.gov In Egypt, this compound was among the pesticide metabolites detected in surface water samples collected near major cities and lakes. ekb.eg

The following table summarizes the detection of this compound in various water systems based on available research findings.

Table 1: Detection of this compound in Surface and Groundwater

| Location/Study | Water Source | Concentration/Detection Frequency |

|---|---|---|

| USA | Surface Water | Max: 43 ng L-1 whiterose.ac.ukamazonaws.com |

| USA | Groundwater | Max: 3 ng L-1 whiterose.ac.ukamazonaws.com |

| Iowa, USA | Well Water | Detected in ~12% of samples uiowa.edu |

| Minnesota, USA | Public Water Systems | Detected health.state.mn.us |

| Chemung River Basin, NY, USA | Groundwater | Detected usgs.gov |

| Egypt | Surface Water | Detected ekb.eg |

These findings underscore the widespread presence of this compound in aquatic environments, necessitating its inclusion in water quality monitoring programs.

Presence in Rainfall and Atmospheric Transport Considerations

The detection of this compound in rainfall indicates its potential for atmospheric transport. While the parent compound alachlor can be transported through the atmosphere, its degradation to this compound can occur during this process or after deposition. Rainfall events, particularly those occurring shortly after alachlor application, can lead to significant runoff containing both alachlor and its metabolites. pic.int This runoff is a primary pathway for the contamination of surface waters. researchgate.net

The presence of this compound in the atmosphere and its subsequent deposition via rainfall contribute to its widespread distribution in the environment, reaching areas distant from its initial application. wikimedia.org

Sorption Dynamics in Soil and Sediment Matrices

The movement and persistence of this compound in the environment are significantly influenced by its interaction with soil and sediment. Sorption, the process by which a chemical binds to solid particles, plays a crucial role in determining its concentration in the water phase and its potential for leaching into groundwater.

Studies have shown that the parent compound, alachlor, has a greater affinity for sediment than for soil. researchgate.net The adsorption coefficient (Kd), a measure of a substance's tendency to be adsorbed by soil or sediment, has been reported to be higher in sediment compared to soil for alachlor. researchgate.net While specific sorption data for this compound is less abundant, as a metabolite, its sorption characteristics are expected to be influenced by the properties of the soil and sediment, such as organic carbon content and pH. amazonaws.comresearchgate.net The partitioning between water and solid phases is a dynamic process, and for many organic compounds, it is positively related to their molecular weight. nih.govpjoes.com

Table 2: Illustrative Sorption Coefficients for Alachlor (Parent Compound)

| Matrix | Organic Carbon (%) | pH | Adsorption Coefficient (Kd) (µg ml⁻¹) |

|---|---|---|---|

| Soil Sample 1 | 1.4 | 5.62 | 31 researchgate.net |

| Soil Sample 2 | - | - | 12 researchgate.net |

Understanding the sorption dynamics of this compound is essential for predicting its transport and fate in the subsurface environment.

Bioavailability and Transport within Environmental Compartments

The bioavailability of a compound refers to the fraction that is available for uptake by organisms. For this compound, its presence in dissolved form in water makes it bioavailable to aquatic organisms. idaho.gov The transport of this compound within and between different environmental compartments (soil, water, air) is governed by its physical and chemical properties and environmental conditions. mdpi.comitrcweb.org

Being relatively water-soluble, this compound can be readily transported with water flow, leading to its distribution from agricultural fields to surface and groundwater bodies. epa.gov Its mobility in soil is influenced by the sorption processes discussed previously. researchgate.net Compounds with lower sorption to soil particles are more mobile and have a higher potential to leach into groundwater. itrcweb.org The transport of this compound can be significant, especially in areas with high rainfall and permeable soils. pic.int

Ecotoxicological Investigations of Hydroxyalachlor

Comparative Ecotoxicity Assessments of Hydroxyalachlor versus Alachlor (B1666766)

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Fish, Daphnids)

Available data indicates that the degradation products of alachlor, including this compound, are generally less toxic to aquatic organisms than the parent compound. epa.gov For many aquatic species, alachlor is orders of magnitude more toxic than its degradates. epa.gov

Acute Toxicity:

Fish: Technical alachlor is categorized as moderately toxic to both coldwater and warmwater freshwater fish. epa.gov The 96-hour lethal concentration (LC50) for rainbow trout was 1.8 ppm, and for bluegill sunfish, it ranged from 2.4 to 2.8 ppm. epa.gov

Daphnids: Alachlor is considered slightly toxic to aquatic invertebrates. epa.gov Studies on Daphnia magna reported LC50 values of 10 and 21 ppm. epa.gov Another study found the 48-hour LC50 of alachlor for Daphnia carinata to be 11.1 mg/L. researchgate.net

Chronic Toxicity:

While specific chronic toxicity data for this compound is limited, assessments of alachlor suggest potential risks. Chronic toxicity testing involves longer-term exposure and evaluates effects on survival, growth, and reproduction. europa.eu For alachlor, chronic effects on aquatic animals have been identified as a potential risk. epa.gov

Interactive Table: Acute Toxicity of Alachlor to Aquatic Organisms

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 1.8 ppm | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 2.4 - 2.8 ppm | epa.gov |

| Daphnia magna | 48-hour LC50 | 10 - 21 ppm | epa.gov |

Effects on Non-Target Terrestrial Organisms

Information directly comparing the effects of this compound and alachlor on non-target terrestrial organisms is scarce. However, assessments of alachlor provide some insights. Alachlor is considered moderately toxic to birds and practically nontoxic on a dietary basis. epa.govherts.ac.uk For mammals, alachlor is rated as slightly toxic. epa.gov The risk to terrestrial vertebrates from alachlor is primarily associated with long-term exposure. pic.int

Mechanisms of Ecotoxicological Action of this compound

Cellular and Subcellular Responses in Exposed Organisms

The specific cellular and subcellular responses to this compound are not well-documented in the available literature. However, research on the parent compound, alachlor, indicates that chloroacetanilide herbicides work by inhibiting the synthesis of very long-chain fatty acids. researchgate.net This mode of action can lead to a variety of cellular-level disruptions. In general, pesticides can induce pathological damage at the molecular and cellular levels, affecting cell structure and causing responses like oxidative stress. researchgate.net

Endocrine Disruption Potential in Environmental Receptor Organisms

Ecological Risk Assessment Frameworks and Methodologies for this compound

The assessment of environmental risk posed by pesticides and their byproducts is a complex process that has evolved to incorporate more sophisticated and realistic evaluation methods. For this compound, a transformation product of the herbicide Alachlor, specific frameworks and methodologies are applied to understand its potential ecological impact.

The environmental risk assessment of pesticides has increasingly recognized the importance of including transformation products (TPs) in evaluation models. researchgate.netnih.govwhiterose.ac.uk Historically, risk assessments focused primarily on the parent compound, but it is now understood that TPs can be more mobile, persistent, and in some cases, more toxic than the original substance. researchgate.netnih.gov

Frameworks for integrating TPs like this compound into environmental risk models often follow a tiered approach. diva-portal.orgwur.nl Initially, predictive models may be used to estimate the formation and potential concentrations of TPs in various environmental compartments such as soil and water. frontiersin.org These models, such as the Root Zone Water Quality Model (RZWQM) and PRZM (Pesticide Root Zone Model), can simulate the transformation of parent compounds under different environmental conditions. frontiersin.org

Several approaches are used to assess the risks of TPs. The "exposure-driven" approach involves identifying and quantifying TPs through chemical analysis, followed by an assessment of their effects. researchgate.netnih.gov An alternative, the "effect-driven" approach, involves toxicity testing of a reaction mixture. If the observed toxicity cannot be explained by the parent compound's concentration alone, it triggers the identification of the responsible TPs. nih.gov

A significant challenge in assessing the risk of TPs is the frequent lack of specific ecotoxicological data. whiterose.ac.ukhh-ra.org To address this, a "read-across" approach is often employed, where data from the parent compound (Alachlor) is used to estimate the potential effects of its TPs, like this compound. researchgate.netnih.govdiva-portal.org This method is based on the assumption of a similar mode of action, especially when the core chemical structure responsible for toxicity (the toxicophore) remains intact. nih.govnih.gov However, it is crucial to consider that transformations can alter physicochemical properties, potentially influencing environmental fate and toxicity. diva-portal.org

Table 1: Key Research Findings on the Integration of Transformation Products in Environmental Risk Models

| Finding | Description | Source |

|---|---|---|

| Frequency of TP Detection | Transformation products were detected in 90% of streams, nearly as frequently as parent pesticides (95%). | hh-ra.org |

| Concentration of TPs | Herbicide TPs often occur at concentrations larger than their source herbicides. | researchgate.net |

| Mobility of TPs | TPs tend to be more mobile and persistent in hydrologic systems than the parent compound. | hh-ra.org |

| Risk Underestimation | A precautionary approach suggests that the potential aquatic effects of pesticide TPs could be underestimated by an order of magnitude or more if not explicitly included in assessments. | hh-ra.org |

| Modeling Approaches | Models like RZWQM and PRZM can simulate the formation of different TPs in various environmental compartments, such as on the plant surface or in the soil. | frontiersin.org |

The ecotoxicological risk of this compound is not static; it exhibits significant variability across both space (spatial) and time (temporal). researchgate.netnih.gov This variability is influenced by a combination of environmental factors, agricultural practices, and the chemical properties of both Alachlor and this compound.

Spatial Variability: The distribution and concentration of this compound can differ significantly from one location to another. This is influenced by factors such as soil type, land use, and hydrology. mdpi.comnih.gov For example, in agricultural regions with high Alachlor use, the concentration of this compound in nearby water bodies is likely to be higher. usgs.gov Studies have shown that the transport of Alachlor's metabolites, such as alachlor ESA, can occur deep into the soil profile, reaching depths where the parent compound is not detected. researchgate.net This differential mobility contributes to spatial variations in contamination risk. The characteristics of the watershed, including its size and the prevalence of agricultural land, also play a crucial role in the concentration of pesticides and their metabolites found in water bodies. usgs.gov

Temporal Variability: The risk associated with this compound also changes over time, often correlating with seasonal patterns of herbicide application. mdpi.compjoes.com Concentrations of Alachlor and its transformation products in surface water are typically highest following application periods, especially during runoff events caused by rainfall. researchgate.net A study of Midwestern streams in the U.S. found that during early summer runoff, a significant portion of the herbicide load in streams originated from recent applications. researchgate.net Furthermore, the persistence of TPs means they can be present in the environment long after the parent compound has degraded, leading to chronic exposure for aquatic organisms. hh-ra.org The detection of TPs during baseflow conditions indicates that groundwater can be a persistent source of these compounds to streams over time. hh-ra.org

Understanding spatiotemporal variability is crucial for designing effective monitoring programs and for developing risk mitigation strategies. nih.gov It allows for the identification of high-risk areas and critical time periods when the potential for ecological harm is greatest. Models that incorporate these dynamic variables provide a more accurate and realistic assessment of the environmental risk posed by this compound. epa.gov

Table 2: Factors Influencing Spatiotemporal Variability of this compound Risk

| Factor | Influence on Variability | Source |

|---|---|---|

| Agricultural Practices | Timing and rate of Alachlor application directly impact the temporal concentration of this compound. | researchgate.net |

| Rainfall and Runoff | Runoff events, particularly after herbicide application, lead to peak concentrations in surface water, showing temporal variability. | researchgate.net |

| Soil Properties | Soil type affects the degradation rate of Alachlor and the leaching potential of this compound, contributing to spatial differences. | researchgate.net |

| Hydrology | Groundwater can act as a long-term, continuous source of transformation products to surface waters, influencing temporal risk. | hh-ra.org |

| Land Use | The percentage of agricultural land in a watershed is correlated with the concentration of herbicides and their metabolites, creating spatial risk zones. | usgs.gov |

Toxicological Evaluations of Hydroxyalachlor in Mammalian and Human Systems

Comparative Mammalian Toxicity of Hydroxyalachlor and Alachlor (B1666766) Metabolites

The toxicity of this compound has been examined in various laboratory animal models, often in comparison to its parent compound, alachlor, and other metabolites. These studies provide essential data for understanding its relative toxicity.

Table 1: General Approach to Acute Oral Toxicity Testing

| Parameter | Description |

| Test Animals | Typically rats or mice. nih.gov |

| Administration | Oral gavage. nih.gov |

| Observation Period | Usually 14 days. ajol.inforesearchgate.net |

| Key Endpoint | LD50 (Lethal Dose, 50%). nih.gov |

| Clinical Signs | Monitoring for behavioral changes, convulsions, respiratory distress, etc. mdpi.com |

Subchronic and chronic toxicity studies investigate the effects of repeated exposure to a substance over a longer period. Subchronic studies typically last from 28 to 90 days, while chronic studies can extend for 12 to 24 months or even longer. criver.comtoxmsdt.comaltasciences.com These studies are designed to identify target organs, characterize dose-response relationships, and determine a No-Observed-Adverse-Effect Level (NOAEL). researchgate.netaltasciences.com Health endpoints examined include changes in body weight, organ weight, blood chemistry, and histopathology. criver.com For example, a 28-day oral toxicity study in rats that shows a NOAEL of 200 mg/kg or higher can predict an oral LD50 of greater than 2000 mg/kg. nih.gov While specific data on this compound was not found, these are the standard methods used.

Biotransformation and Metabolic Fate of this compound in Mammalian Systems

The biotransformation of this compound is a key area of study to understand how it is processed and eliminated by the body. dokumen.pub This involves identifying its subsequent metabolites and the pathways through which it is degraded.

This compound is itself a product of the metabolism of alachlor. dokumen.pub Further biotransformation of this compound can occur in mammalian systems. dokumen.pub The degradation of similar complex organic molecules often involves processes like hydroxylation, oxidation, and cleavage of chemical bonds. researchgate.net In mammals, the liver and kidneys are primary sites for the metabolism of foreign compounds. nih.gov The degradation pathways can lead to the formation of various other metabolites before excretion. dokumen.pubnih.gov

Human Exposure Pathways and Health Risk Considerations

Understanding human exposure to this compound is essential for assessing potential health risks. This is often achieved through biomonitoring studies that detect the presence of the compound or its metabolites in human biological samples.

Human biomonitoring (HBM) is a key tool for assessing exposure to environmental chemicals by measuring the substances or their metabolites in human specimens like blood, urine, hair, and nails. mdpi.comnih.govtaylorfrancis.com These studies provide an indication of the internal dose of a chemical resulting from all exposure routes. nih.gov While specific biomonitoring data for this compound was not detailed in the provided search results, the detection of alachlor and its metabolites in various environmental and biological matrices suggests the potential for human exposure. researchgate.netresearchgate.net Biomonitoring can help to identify populations with higher exposure levels and inform public health policies. publichealthtoxicology.comresearchgate.net Biological samples such as whole blood, plasma, serum, and urine are commonly collected for these studies. biomedica-cro.comnih.gov

Table 2: Common Biological Samples in Human Biomonitoring

| Biological Sample | Utility in Biomonitoring |

| Urine | Commonly used to measure water-soluble metabolites. biomedica-cro.comsinghealthdukenus.com.sg |

| Blood (Plasma, Serum) | Reflects recent or ongoing exposure. biomedica-cro.comnih.gov |

| Hair and Nails | Can indicate exposure over a longer period. nih.govsinghealthdukenus.com.sg |

Contribution to Cumulative Exposure and Risk Assessment

This compound is a degradation product of alachlor, a chloroacetanilide herbicide used extensively in agriculture since 1969, primarily on corn and soybeans in the United States. nih.gov Due to their mobility and moderate persistence, alachlor and its metabolites, including this compound, have been detected in groundwater, streams, and rivers, indicating a potential for broad population exposure. nih.gov The U.S. Environmental Protection Agency (EPA) has classified alachlor as a probable human carcinogen at high doses. epa.gov

Cumulative risk assessment is a critical process for evaluating the potential human health risks from combined exposures to multiple chemicals that share a common mechanism of toxicity. regulations.gov The EPA has identified that alachlor, along with other chloroacetanilide pesticides like acetochlor (B104951) and butachlor, form a "Common Mechanism Group." regulations.gov This grouping is based on their shared ability to cause nasal turbinate tumors in rats through the generation of a common tissue-reactive metabolite that leads to cytotoxicity and regenerative cell proliferation. regulations.gov

Human biomonitoring studies offer a direct way to assess cumulative exposure by measuring the levels of chemicals or their metabolites in human tissues, such as urine. hbm4eu.eu Studies on pesticide applicators have detected alachlor metabolites in urine, indicating absorption of the parent compound. tandfonline.com For example, alachlor mercapturate, a major human metabolite of alachlor, has been used as a biomarker of exposure. oup.com The presence of these metabolites confirms internal exposure to alachlor, and by extension, the potential for the formation of other metabolites like this compound within the body. However, specific biomonitoring data for this compound in the general population or occupationally exposed groups are limited in the reviewed literature.

The toxicity of this compound has been compared to its parent compound. Some studies suggest that certain alachlor degradates are less toxic than the parent chemical. tera.org However, other research has indicated that this compound can be as acutely toxic as, or even more toxic than, alachlor in certain biological systems. pssj2.jp This highlights the importance of including major metabolites in comprehensive risk assessments.

The table below summarizes findings from a cumulative risk assessment for chloroacetanilide pesticides conducted by the EPA.

| Assessment Group | Endpoint of Concern | Exposure Pathways Considered | Conclusion |

| Chloroacetanilide Pesticides (including Alachlor) | Nasal Olfactory Epithelium Tumors in Rats | Food and Drinking Water | The cumulative Margin of Exposure (MOE) values were determined to be outside the Agency's level of concern. regulations.gov |

Analytical Methodologies for Hydroxyalachlor Detection and Quantification

Chromatographic Techniques for Hydroxyalachlor Analysis

Chromatography is a powerful laboratory technique for separating components within a mixture. For a compound like this compound, both liquid and gas chromatography are employed, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

High-Performance Liquid Chromatography (HPLC) and its more advanced iteration, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are premier techniques for analyzing polar, non-volatile, and thermally labile compounds like this compound. measurlabs.comfilab.fr LC-MS combines the potent separation capabilities of liquid chromatography with the precise mass analysis offered by mass spectrometry. wikipedia.org This synergy allows for the highly sensitive and selective detection and quantification of specific compounds in intricate mixtures such as environmental water samples or biological extracts. filab.frwikipedia.org

The LC-MS/MS method is particularly well-suited for analyzing pesticide degradates. acs.org It provides enhanced sensitivity and selectivity compared to older methods, with detection limits often being an order of magnitude lower. acs.org In comprehensive studies of pesticides in groundwater, LC-MS/MS has been the analytical method of choice for a wide array of compounds, including the degradates of alachlor (B1666766). acs.org Research has shown that pesticide degradates, including those of alachlor, can be present at significant concentrations in groundwater sources, underscoring the importance of robust analytical methods like LC-MS/MS for their monitoring. acs.org The technique's ability to provide structural information through fragmentation patterns in MS/MS mode confirms the identity of the detected analyte, increasing confidence in the results. wikipedia.org

Table 1: Key Features of HPLC and LC-MS/MS for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separates compounds based on their interaction with a stationary and mobile phase. chemyx.com | Combines HPLC separation with mass analysis of compounds and their fragments. wikipedia.orgchemyx.com |

| Detection | Typically UV or fluorescence detectors. | Mass spectrometer, providing mass-to-charge ratio. nih.gov |

| Selectivity | Moderate; based on retention time. | Very high; based on retention time and specific mass transitions. nih.gov |

| Sensitivity | Good, but can be limited for trace analysis. | Excellent; capable of detecting very low concentrations (ng/L). acs.orgnih.gov |

| Application | Quantification of known compounds at moderate concentrations. | Trace-level quantification and confirmation of identity in complex matrices. filab.fracs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for metabolomics and the analysis of a broad range of small molecules. nih.gov It is highly effective for volatile and thermally stable compounds. thermofisher.com For non-volatile or polar metabolites like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. thermofisher.com This process typically involves reacting the analyte to replace polar functional groups (like the hydroxyl group in this compound) with non-polar ones. thermofisher.com

Once derivatized, GC-MS offers high-resolution separation and robust compound identification. thermofisher.com The electron ionization (EI) source commonly used in GC-MS generates reproducible fragmentation patterns that act as a chemical fingerprint. thermofisher.com These mass spectra can be compared against extensive commercial libraries (e.g., NIST, Wiley) for confident identification of metabolites. nih.govthermofisher.com GC-MS-based metabolite profiling can be used to determine the relative levels of hundreds of analytes in a single run, making it a powerful tool for studying the breakdown of parent compounds like alachlor into various transformation products, including this compound, in different environmental compartments. researchgate.netscribd.comnih.gov

Method Development and Validation for Environmental and Biological Matrices

Developing a reliable analytical method for this compound requires careful consideration of the sample matrix, from which the analyte must be efficiently extracted and cleaned up before analysis. The entire method must be validated to ensure the data generated is accurate, precise, and reproducible.

Sample Preparation and Extraction Protocols

The goal of sample preparation is to isolate the target analyte from the sample matrix (e.g., water, soil, tissue) and concentrate it to a level suitable for instrumental analysis, while also removing interfering substances. nih.gov Given the complexity of environmental and biological samples, this is a critical step. mdpi.comresearchgate.net

Several modern extraction techniques are applicable for pesticide metabolites like this compound:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting polar compounds from aqueous samples. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE is highly adaptable and can be tailored by selecting different sorbent materials. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in fruits and vegetables, the QuEChERS method has been adapted for a wide range of matrices. mdpi.com It involves an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a "cleanup" step using dispersive SPE (d-SPE), where a sorbent is added to the extract to remove interferences like lipids or pigments. mdpi.comnih.gov This method is known for its speed and efficiency in processing a large number of samples. nih.gov

Supported Liquid Extraction (SLE): In SLE, the aqueous sample is absorbed onto a porous, inert solid support. An immiscible organic solvent is then passed through the support material, extracting the analytes of interest while leaving behind water-soluble interferences. chromatographyonline.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Common Matrices | Advantages |

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid phase to a solid sorbent phase. | Water, urine, plasma. nih.govchromatographyonline.com | High selectivity, good concentration factor, automation-friendly. chromatographyonline.com |

| QuEChERS | Salting-out liquid-liquid extraction followed by dispersive solid-phase extraction cleanup. | Fruits, vegetables, soil, fish tissue, breast milk. mdpi.comnih.gov | Fast, high throughput, low solvent use, effective for a wide range of analytes. mdpi.com |

| Supported Liquid Extraction (SLE) | Liquid-liquid extraction where the aqueous phase is immobilized on a solid support. | Biological fluids. chromatographyonline.com | No emulsion formation, easy to automate, good recovery. chromatographyonline.com |

Optimization of Separation and Detection Parameters

To achieve the best possible analytical performance, the parameters for both the chromatography and the mass spectrometry detection must be carefully optimized. nih.gov

For LC-MS/MS analysis , key parameters to optimize include:

Mobile Phase Composition: The choice of solvents (e.g., water, methanol, acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) acetate) affects the ionization efficiency and chromatographic peak shape.

Chromatographic Column: Selecting a column with the appropriate stationary phase chemistry (e.g., C18) and dimensions is crucial for achieving good separation from matrix components.

Elution Gradient: A programmed change in the mobile phase composition during the run is optimized to ensure that analytes are well-resolved and elute with sharp peaks.

Mass Spectrometer Settings: Parameters for the ion source (e.g., temperature, gas flows) and the mass analyzer (e.g., collision energies for MS/MS) are tuned to maximize the signal for this compound while minimizing background noise.

For GC-MS analysis , optimization focuses on:

Derivatization Reaction: The choice of derivatizing agent, reaction time, and temperature must be optimized for complete and reproducible conversion of this compound to its volatile form.

GC Temperature Program: The initial temperature, ramp rates, and final temperature of the GC oven are programmed to provide the best separation of target metabolites.

Carrier Gas Flow Rate: The flow of the carrier gas (e.g., helium) is optimized for separation efficiency.

Quality Assurance and Quality Control in this compound Analysis

Key QA/QC practices in this compound analysis include:

Method Blanks: A sample containing no analyte is processed and analyzed in the same manner as the field samples to check for contamination introduced during the analytical procedure. epa.gov

Calibration Standards: Solutions of known this compound concentrations are used to create a calibration curve, against which the concentration in unknown samples is determined.

Laboratory Control Samples (LCS): A blank sample (e.g., clean water) is spiked with a known amount of this compound and analyzed with each batch of samples to assess the accuracy and precision of the method.

Matrix Spikes: A known amount of this compound is added to an actual field sample, which is then analyzed to evaluate the effect of the sample matrix on the method's performance (e.g., extraction efficiency, ion suppression).

Proficiency Testing (PT): Laboratories participate in external PT schemes, where they analyze "blind" samples from an independent body to provide an objective assessment of their analytical performance. fao.org

Quality Assurance Project Plan (QAPP): A formal document is often prepared that describes in detail the necessary QA/QC procedures and technical activities required to ensure that the data generated will meet the project's specific objectives. epa.gov

Interlaboratory Comparison and Harmonization of Analytical Methods

The reliability and comparability of analytical data for this compound are fundamental for accurate environmental assessment, regulatory monitoring, and scientific research. Interlaboratory comparisons (ILCs) and the harmonization of analytical methods are critical processes for ensuring that data generated by different laboratories are consistent, accurate, and fit for purpose. eurachem.orgeurachem.org These processes help establish the performance characteristics of an analytical method, identify potential issues in laboratory procedures, and provide confidence to both laboratories and the users of their data. unodc.org

Harmonization extends beyond proficiency testing and aims to ensure that analytical results are equivalent and comparable, irrespective of the specific method or laboratory used. nih.gov This is crucial when different analytical techniques (e.g., various forms of chromatography or immunoassay) are employed to measure this compound. Harmonization involves standardizing key aspects of the analytical process, including sample collection, handling, calibration procedures, and the use of Certified Reference Materials (CRMs). nih.govsigmaaldrich.com CRMs are materials with a precisely known concentration of the analyte, which are essential for validating methods and establishing metrological traceability. micromeritics.comaocs.org

While large-scale, dedicated proficiency testing schemes for this compound are not always visible in published literature, extensive method validation and quality control programs by governmental agencies serve a similar function. These programs assess the performance of standardized methods across various conditions and sample types, which is a cornerstone of method harmonization.

A prominent example is the work done by the U.S. Geological Survey (USGS) National Water Quality Laboratory (NWQL). The NWQL developed and uses a standardized method, known as schedule 2437, for the determination of 229 pesticide compounds, including this compound, in filtered water. nemi.gov The method uses direct aqueous-injection liquid chromatography-tandem mass spectrometry (LC-MS/MS). nemi.gov To ensure the quality and comparability of data generated using this method, the USGS performs extensive quality-control analysis, including the evaluation of thousands of samples from different water matrices. usgs.gov

Research findings from the USGS provide detailed performance data for the analysis of this compound using schedule 2437. The recovery of an analyte—the amount measured after being added to a sample—is a key indicator of a method's accuracy. labmanager.com The USGS has published data on the recovery of this compound in various water matrices, which demonstrates the method's performance and robustness.

The table below summarizes the method recovery data for this compound in different sample types as analyzed by the USGS NWQL.

| Matrix Type | Number of Samples (n) | Median Recovery (%) | Recovery Range (%) | Reference |

|---|---|---|---|---|

| Laboratory Reagent Spikes | 275 | 101 | 85 - 115 | usgs.gov |

| Groundwater | 42 | 100 | 88 - 112 | usgs.gov |

| Surface Water | 289 | 99 | 80 - 110 | usgs.gov |

This data demonstrates the method's consistent performance across different water types, a critical factor for harmonization. By establishing and verifying such performance metrics for a standardized method, the USGS ensures that data on this compound collected from various locations are comparable and reliable for national-scale water quality assessments. usgs.govusgs.gov Such rigorous, continuous quality assurance serves the ultimate goal of interlaboratory comparisons and harmonization: producing analytical measurements that are consistent and defensible, regardless of where they were made. eurachem.orgeurachem.org

Remediation and Abatement Strategies for Hydroxyalachlor Contamination

Bioremediation Approaches for Alachlor (B1666766) and its Metabolites

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For chloroacetanilide herbicides like alachlor and its derivatives, microbial degradation is a primary route of dissipation from soil and water. nih.govmdpi.com This process can be enhanced through several strategies that aim to optimize conditions for microbial activity.

Bioaugmentation and Biostimulation Techniques

Bioaugmentation and biostimulation are two key in-situ bioremediation strategies that can accelerate the degradation of organic pollutants. medcraveonline.com

Bioaugmentation involves introducing specific, pre-selected microorganisms (either wild type or genetically modified) to a contaminated site to enhance the degradation of target compounds. nih.govmedcraveonline.com This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic pathways or when dealing with highly recalcitrant compounds. medcraveonline.comfrontiersin.org For instance, augmenting soil with a bacterial consortium capable of degrading alachlor has been shown to significantly increase the rate of its removal compared to uninoculated soils. nih.gov In one study, inoculated soils saw a 74% reduction in alachlor over 30 days, while uninoculated controls showed only a 17.67% reduction. nih.gov

Biostimulation focuses on stimulating the existing native microbial populations by adding limiting nutrients and electron acceptors, such as nitrogen, phosphorus, and oxygen. medcraveonline.comfrontiersin.org This enhances the metabolic activity of indigenous microbes that are already adapted to the environment and potentially to the contaminant. frontiersin.org Research has demonstrated that the addition of specific carbon and nitrogen sources can significantly boost alachlor degradation. For example, adding ammonium (B1175870) nitrate (B79036) as a nitrogen source increased the alachlor reduction rate to 94%. nih.gov The effectiveness of biostimulation is dependent on creating optimal environmental conditions, including moisture content and pH. nih.goviastate.edu

| Technique | Description | Application Example for Alachlor |

| Bioaugmentation | Addition of specialized microbes to a contaminated site. medcraveonline.com | Inoculating soil with a bacterial consortium enhanced alachlor degradation from 17.67% to 74% in 30 days. nih.gov |

| Biostimulation | Addition of limiting nutrients (e.g., N, P) to stimulate indigenous microbes. medcraveonline.com | Adding ammonium nitrate as a nitrogen source increased the alachlor degradation rate to 94%. nih.gov |

Role of Microbial Consortia and Isolated Strains

Both mixed microbial communities (consortia) and pure microbial cultures (isolated strains) have proven effective in degrading alachlor. Microbial consortia often exhibit greater metabolic versatility and resilience compared to single strains, allowing them to completely mineralize complex organic compounds. nih.gov Different species within a consortium can perform different steps in a degradation pathway, preventing the accumulation of potentially toxic intermediates. nih.gov

Numerous studies have isolated specific bacterial and fungal strains with the ability to degrade alachlor. These microorganisms utilize the herbicide as a source of carbon and/or nitrogen. The efficiency of degradation can vary significantly among different species.

Table of Selected Microorganisms Involved in Alachlor Degradation

| Microorganism Type | Strain/Species | Degradation Efficiency | Reference |

|---|---|---|---|

| Bacterium | Acinetobacter sp. GC-A6 | Degraded 100 mg/L within 48 hours | mdpi.com |

| Bacterium | Paracoccus sp. FLY-8 | Degraded 98.7% of 100 mg/L in 5 days | mdpi.com |

| Fungus | Chaetomium globosum | Degraded ~95% of 100 mg/L in 60 hours | mdpi.com |

| Fungus | Paecilomyces marquandii | Transformed ~80% of 100 mg/L in 7 days | mdpi.com |

| Fungus | Candida xestobii | Transformed 81.9% of 50 mg/L in 64 hours | mdpi.com |

| Bacterium | Streptomyces sp. LS182 | Degraded ~75% of 144 mg/L in 14 days | mdpi.com |

| Bacterial Consortium | Water Enrichment Consortium | Removed 80% of 100 mg/L | idosi.org |

| Bacterial Consortium | Soil Enrichment Consortium | Removed 34% of 100 mg/L | idosi.org |

Engineered Bioremediation Systems for Contaminated Water and Soil

To overcome the limitations of in-situ bioremediation, various engineered systems have been developed to treat contaminated soil and water under controlled conditions. iastate.edu These ex-situ methods allow for the optimization of physical and chemical parameters to maximize degradation rates. nih.gov

Slurry Bioreactors (SBs): These systems involve mixing contaminated soil or sediment with water to form a slurry. nih.govcluin.org This increases the bioavailability of the contaminant to the microorganisms. nih.gov Within the bioreactor, parameters such as pH, temperature, oxygen levels, and nutrient concentrations can be precisely controlled. iastate.edunih.gov Bioaugmentation and biostimulation can be easily implemented in these contained systems. nih.gov Slurry bioreactors have been successfully used for treating soils contaminated with various pesticides, achieving high removal efficiencies in relatively short timeframes. nih.govcluin.org

Pump-and-Treat Systems: This is a common ex-situ method for remediating contaminated groundwater. iastate.edu Water is extracted from the aquifer and passed through an above-ground treatment system where bioremediation can occur in engineered reactors before the clean water is discharged or reinjected. iastate.educluin.org

Constructed Wetlands: These engineered systems use natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat contaminated water. mdpi.com They can be designed to facilitate the degradation of organic pollutants like herbicides and their metabolites. mdpi.com

Advanced Oxidation Processes (AOPs) for Hydroxyalachlor Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.comkirj.ee These radicals are powerful, non-selective oxidants capable of degrading a wide range of persistent organic pollutants, including pesticides and their metabolites, into simpler, less toxic compounds, and ultimately mineralizing them to CO2 and water. mdpi.comaqua-innovation.ch

Photocatalysis and Photo-Fenton Processes

Among the various AOPs, photocatalysis and photo-Fenton processes have been effectively studied for the degradation of alachlor. researchgate.net

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when illuminated with UV light, generates electron-hole pairs. researchgate.netresearchgate.net These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS that attack the pollutant molecules. researchgate.net The efficiency of TiO₂ photocatalysis can be enhanced by adding oxidants like hydrogen peroxide (H₂O₂). researchgate.net

Photo-Fenton Process: This process combines the traditional Fenton reaction (Fe²⁺ + H₂O₂) with UV-visible light. researchgate.netmdpi.com Light irradiation accelerates the regeneration of the ferrous iron catalyst (Fe²⁺) from ferric iron (Fe³⁺) and enhances the production of hydroxyl radicals from hydrogen peroxide decomposition. mdpi.commdpi.com The photo-Fenton process is often faster and more efficient than photocatalysis alone for degrading alachlor. researchgate.net Studies have shown that the photo-Fenton process can achieve complete alachlor degradation and high levels of mineralization (85-95% DOC reduction). researchgate.net

A comparative study on alachlor degradation found the following order of effectiveness for total removal and mineralization: Photo-Fenton > photocatalysis with persulfate > photo-Fenton-like > photocatalysis with hydrogen peroxide > photocatalysis with TiO₂. researchgate.net

Mechanisms of this compound Transformation during AOPs

The degradation of alachlor and its metabolites like this compound during AOPs proceeds through a series of oxidative attacks by hydroxyl radicals. researchgate.netresearchgate.net The •OH radical is a non-selective oxidant that can attack the organic molecule in several ways, leading to its transformation and eventual mineralization. kirj.ee

The primary mechanisms involved in the transformation of alachlor include:

Hydroxylation: The addition of •OH groups to the aromatic ring or aliphatic side chains. researchgate.net

Dealkylation: The removal of the N-methoxymethyl or ethyl groups from the molecule. researchgate.net

Dechlorination: The cleavage of the carbon-chlorine bond, which is a critical step in detoxification. This was observed during the photolysis of alachlor. researchgate.net

During the photo-Fenton process, the constant and high production of hydroxyl radicals leads to a rapid and complete breakdown of the parent alachlor molecule. researchgate.netresearchgate.net The reaction pathways lead to the formation of various smaller organic intermediates, which are subsequently oxidized. researchgate.net Complete mineralization is confirmed by the conversion of the organically bound nitrogen and chlorine into nitrate and chloride ions, respectively. researchgate.net The rate of these transformations is influenced by factors such as pH, temperature, and the concentration of iron and hydrogen peroxide. researchgate.netmdpi.com

Integrated Remediation Strategies for Complex Contaminant Mixtures

The environmental presence of this compound seldom occurs in isolation. As a primary metabolite of the herbicide Alachlor, it is typically found in complex mixtures that include the parent compound, other degradation products like Alachlor ethanesulfonic acid (ESA) and Alachlor oxanilic acid (OAA), and often other pesticides such as Atrazine and Metolachlor, which were historically applied in similar agricultural settings. researchgate.netacs.orgresearchgate.net This reality of co-contamination necessitates remediation approaches that can simultaneously and effectively address a suite of pollutants with varying chemical properties. Integrated Remediation Strategies (IRS), which combine two or more treatment technologies, have emerged as a highly effective approach for managing these complex contaminant scenarios. itrcweb.orgregenesis.com

An integrated strategy leverages the strengths of different technologies—physical, chemical, and biological—to overcome the limitations of any single method. For instance, a site may be treated with a chemical process to break down the most recalcitrant compounds, followed by a biological process to mineralize the remaining contaminants and by-products. science.gov Such multi-faceted systems are designed to be more efficient, cost-effective, and comprehensive in achieving remediation goals for complex mixtures containing this compound and its associated co-contaminants. regenesis.com

The rationale for employing IRS is grounded in the observation that complex sites with comingled plumes and multiple contaminant types require an adaptive management approach. itrcweb.org A single technology is often insufficient to address the varying phases (dissolved, sorbed) and chemical structures of the pollutants present. For example, while some compounds may be amenable to bioremediation, others might be more resistant, requiring an initial chemical oxidation step to enhance their biodegradability. science.gov

Research and field applications have demonstrated the efficacy of combining technologies. Strategies may include:

Chemical-Biological Treatment Trains: This common approach uses chemical oxidation (e.g., Anodic Fenton Treatment) to partially degrade complex, persistent herbicides into simpler, less toxic compounds. These intermediates are then more readily biodegradable by indigenous or introduced microorganisms. science.gov Studies on chloroacetanilides, the family to which Alachlor belongs, show that Anodic Fenton Treatment can significantly increase the biodegradability of aqueous solutions, making subsequent biological treatment more effective. science.gov

Physical-Biological Systems: In this strategy, physical processes are used to enhance the efficiency of bioremediation. Soil mixing, for example, can be used to combine contaminated soils with oxygen-releasing compounds or other amendments to stimulate aerobic biodegradation of contaminants like this compound. regenesis.com Another example involves enhanced chemical desorption using agents to remove the main contaminant mass, followed by in situ biodegradation of the residual dissolved contamination. regenesis.com

Phytoremediation-Microbial Systems: This integrated approach utilizes the synergistic relationship between plants and rhizosphere microorganisms. A study focusing on Alachlor, the parent of this compound, demonstrated that a combined corn-microorganism remediation system achieved a degradation rate of 85.9% in contaminated soil. tandfonline.com The plants can help stimulate microbial activity in the root zone, while the microorganisms break down the contaminants, a process that can alleviate the toxic effects of the herbicide on the plants themselves. tandfonline.com

The selection of a specific integrated strategy depends on site-specific factors, including the types and concentrations of contaminants, soil and groundwater characteristics, and remediation objectives. Case studies from various complex sites, though not always specific to this compound, highlight the successful application of phased and combined remedies, such as pump-and-treat systems followed by bioremediation, or excavation of hot spots coupled with broader in situ treatments. itrcweb.orgregenesis.com

The following tables provide an overview of common co-contaminants found with this compound and summarize findings from studies on integrated remediation strategies relevant to chloroacetanilide herbicides.

Data Tables

Table 1: Common Co-Contaminants in this compound-Impacted Environments This table lists contaminants frequently detected alongside this compound in soil and groundwater, reflecting the common use of pesticide mixtures and the degradation pathways of the parent compound, Alachlor.

| Contaminant Class | Compound Name | Typical Source/Relationship | Reference |

| Parent Compound | Alachlor | Herbicide from which this compound is formed | researchgate.netacs.org |

| Metabolites | Alachlor ethanesulfonic acid (ESA) | Degradation product of Alachlor | researchgate.netscience.gov |

| Alachlor oxanilic acid (OAA) | Degradation product of Alachlor | researchgate.net | |

| Metolachlor ESA | Degradation product of Metolachlor | chemicalwatch.com | |

| Metolachlor OA | Degradation product of Metolachlor | chemicalwatch.com | |

| Deethylatrazine | Degradation product of Atrazine | mn.gov | |

| Deisopropylatrazine | Degradation product of Atrazine | mn.gov | |

| Other Herbicides | Atrazine | Commonly applied with Alachlor | acs.orgresearchgate.net |

| Metolachlor | Chloroacetanilide herbicide, often used in similar settings | acs.orgresearchgate.net | |

| Acetochlor (B104951) | Chloroacetanilide herbicide | science.gov | |

| Propachlor | Chloroacetanilide herbicide | science.gov | |

| Butachlor | Chloroacetanilide herbicide | science.gov |

Table 2: Research Findings on Integrated Remediation Strategies for Chloroacetanilide Herbicides and Related Contaminants This table details various integrated approaches that have been studied for the remediation of Alachlor, its family of chloroacetanilide herbicides, and associated complex contaminant mixtures.

| Integrated Strategy | Target Contaminants | Key Research Findings | Reference |

| Anodic Fenton Treatment (AFT) + Bioremediation | Acetochlor, Alachlor, Butachlor, Metolachlor, Propachlor | AFT rapidly removed the parent compounds and increased the biodegradability of the aqueous solution, indicating that it is a viable pre-treatment for a subsequent biological polishing step. | science.gov |

| Enhanced Chemical Desorption + Enhanced Aerobic Biodegradation | TPH, LNAPL, dissolved phase contamination | A phased approach using PetroCleanze® for desorption and extraction, followed by ORC Advanced® to enhance biodegradation of residual contamination, proved to be a rapid and effective integrated strategy. | regenesis.com |

| Plant-Microorganism Combined Remediation | Alachlor | A system combining corn (Zea mays) and the degrading strain Trichoderma harzianum H12 achieved an 85.9% degradation rate in soil, alleviating the toxic effects of Alachlor on the corn. | tandfonline.com |

| Biopurification Systems (Biobeds) | Mixture of 12 pesticides including Chlorpyrifos | A biomixture of compost, soil, and coconut fiber was optimized to maximize the removal of a complex pesticide mixture, demonstrating the potential of engineered biological systems for treating agricultural wastewater. | frontiersin.org |

| Solid-Phase Extraction (SPE) + ELISA | Alachlor, Alachlor ESA | While an analytical method, this integrated approach effectively separated the parent compound from its ionic metabolite, allowing for accurate quantification of both in water samples using the same antibody. This highlights the need for integrated methods to even assess complex mixtures. | science.gov |

Future Research Directions and Emerging Issues in Hydroxyalachlor Studies

Elucidating Undocumented Biotransformation Pathways and Novel Metabolites

The biotransformation of alachlor (B1666766) in soil and water systems is a complex process primarily driven by microbial activity, leading to the formation of several metabolites, including Hydroxyalachlor. nih.gov However, the complete metabolic pathways leading to and from this compound are not fully understood. Future research should prioritize the following:

Pathway Delineation: While hydroxylation is known as the key step in forming this compound, the specific enzymatic systems in various microbial species responsible for this transformation require detailed investigation. scribd.com Further studies are needed to uncover subsequent degradation or transformation pathways of this compound itself, as it may serve as a precursor to other, yet unidentified, metabolites.

Identification of Novel Metabolites: Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, should be employed to screen for and identify novel metabolites originating from this compound. nih.govscilit.com This will provide a more complete picture of the alachlor degradation cascade.

Influence of Environmental Factors: Research should focus on how varying environmental conditions (e.g., soil type, pH, temperature, oxygen levels, and microbial community composition) influence the rate and pathway of this compound formation and its subsequent degradation. This will aid in predicting its persistence and fate in different ecosystems.

A proposed area of research is the investigation of microbial consortia and their synergistic actions in the complete mineralization of this compound, moving beyond studies that focus on single bacterial strains. researchgate.net

| Research Focus Area | Key Objectives | Methodological Approaches |

| Pathway Delineation | Identify specific enzymes and microbial strains involved in this compound formation and degradation. | Isotope labeling studies, enzyme assays, microbial culturing and isolation. |

| Novel Metabolite Identification | Detect and structurally elucidate previously unknown metabolites of this compound. | High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR). |

| Environmental Factors | Determine the effect of abiotic and biotic factors on biotransformation pathways. | Microcosm and mesocosm experiments under controlled conditions, field studies across different environmental gradients. |

Long-Term Environmental Monitoring and Spatiotemporal Trend Analysis

While alachlor and its ESA and OA metabolites are frequently included in water quality monitoring programs, specific long-term data for this compound are scarce. epa.gov Establishing a robust monitoring framework is essential for understanding its environmental prevalence and behavior over time.

Development of Sensitive Analytical Methods: There is a need for the development and validation of sensitive and cost-effective analytical methods for the routine detection and quantification of this compound in complex environmental matrices like soil, sediment, and water. researchgate.net

Inclusion in Monitoring Programs: this compound should be included as a target analyte in national and regional long-term environmental monitoring programs, alongside alachlor and its other major metabolites. nih.govepa.gov This will enable the collection of data necessary for assessing its occurrence, persistence, and potential for transport.

Spatiotemporal Trend Analysis: Collected monitoring data should be subjected to rigorous spatiotemporal analysis to identify trends in this compound concentrations. mdpi.commdpi.com This analysis can help in identifying hotspots of contamination, understanding its transport mechanisms (e.g., leaching to groundwater, runoff to surface waters), and evaluating the effectiveness of regulations on the parent compound, alachlor. researchgate.net Geographic Information Systems (GIS) can be a valuable tool in visualizing and analyzing these trends. mdpi.com

| Monitoring Aspect | Future Research Direction | Potential Impact |

| Analytical Capability | Develop and standardize highly sensitive analytical methods for diverse environmental samples. | Improved detection limits and more accurate quantification of this compound levels. |

| Data Collection | Integrate this compound into long-term groundwater and surface water monitoring networks. army.milarmy.milenviro.wiki | Generation of comprehensive datasets on the prevalence and distribution of this compound. |

| Trend Analysis | Apply statistical and geospatial models to analyze long-term monitoring data. mdpi.com | Better understanding of the environmental fate of this compound and identification of high-risk areas. |

Refined Ecotoxicological Assessments and Mechanistic Studies

The ecotoxicological profile of this compound is not well-characterized. While some studies suggest that metabolites of alachlor may be less toxic than the parent compound, a thorough assessment is necessary to understand the potential risks to non-target organisms. epa.govepa.gov

Standardized Toxicity Testing: A comprehensive suite of standardized ecotoxicological tests should be conducted to determine the acute and chronic toxicity of this compound to a range of aquatic and terrestrial organisms representing different trophic levels (e.g., algae, invertebrates, fish, and amphibians).

Mechanistic Toxicology: Research should move beyond standard toxicity endpoints to investigate the specific mechanisms of action of this compound at the molecular and cellular levels. d-nb.info This includes studying its effects on key physiological pathways, such as endocrine disruption, oxidative stress, and genotoxicity.

Mixture Toxicity: In the environment, organisms are exposed to a mixture of alachlor and its various metabolites. Future studies should investigate the potential for synergistic or antagonistic toxic effects when this compound is present with the parent compound and other degradation products.

| Assessment Area | Research Objective | Recommended Approaches |

| Toxicity Profile | Establish the acute and chronic toxicity of this compound to key indicator species. | OECD standard toxicity tests, multi-species microcosm studies. |

| Mechanism of Action | Elucidate the molecular and cellular mechanisms underlying this compound toxicity. | In vitro bioassays, transcriptomics, proteomics, metabolomics. |

| Mixture Effects | Evaluate the combined toxicological effects of this compound and other alachlor-related compounds. | Mixture toxicity modeling, experimental studies with defined mixtures. |

Advanced Toxicological Modeling and Human Health Risk Prediction

Predictive modeling is an essential tool for filling data gaps and assessing the potential risks of chemicals in a time and cost-effective manner. nih.govtoxometris.aicreative-biolabs.com For this compound, where empirical toxicological data is limited, in silico approaches are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the toxicity of this compound based on its chemical structure and the known toxicity of structurally similar compounds. toxometris.ai These models can help in prioritizing further empirical testing.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound in humans and other species. This can help in predicting internal dose levels and assessing potential health risks from environmental exposures.

Human Health Risk Assessment: Future research should aim to conduct a comprehensive human health risk assessment for this compound. researchgate.net This would involve integrating data on its occurrence in the environment, potential exposure pathways (e.g., drinking water, food), and its toxicological profile to characterize the potential risks to the general population and vulnerable subgroups.

Development of Sustainable Remediation Technologies and Policy Implications

The presence of persistent herbicide metabolites like this compound in soil and water necessitates the development of effective and sustainable remediation strategies. toxometris.ainih.gov

Bioremediation and Phytoremediation: Research into microbial and plant-based remediation techniques for this compound should be expanded. epa.gov This includes identifying and isolating microorganisms with the ability to degrade this compound and screening plant species for their potential to uptake and metabolize the compound. epa.gov

Advanced Oxidation Processes (AOPs): The efficacy of AOPs, such as ozonation, UV/H2O2, and photocatalysis, for the degradation of this compound in water treatment systems should be investigated.

Policy and Regulation: As more data on the occurrence and toxicity of this compound become available, regulatory bodies may need to consider establishing specific guidelines or maximum contaminant levels for this metabolite in drinking water and other environmental media. This will require a solid scientific foundation based on the research directions outlined above.

| Remediation Strategy | Research and Development Focus | Desired Outcome |

| Bioremediation | Isolation and genetic characterization of this compound-degrading microbes. nih.gov | Development of bioaugmentation strategies for contaminated sites. |

| Phytoremediation | Screening of hyperaccumulator plants and associated rhizospheric microbes. | Cost-effective and eco-friendly methods for soil and water cleanup. epa.gov |

| Advanced Oxidation | Optimization of AOPs for efficient and complete mineralization of this compound. | Effective water treatment technologies to remove this compound from drinking water sources. |

| Policy Implications | Generation of robust occurrence and toxicology data. | Informing the development of science-based environmental quality standards. |

Multi-omics Approaches in this compound Biodegradation and Ecotoxicology

The application of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to gain a deeper, systems-level understanding of the interactions between this compound and biological systems. nih.govgenome.govnih.gov

Biodegradation Genomics: Genomic and metagenomic analyses of soil and water microbial communities can help identify the key genes and microorganisms involved in the biotransformation of this compound. nih.govresearchgate.net This knowledge can be leveraged for developing enhanced bioremediation strategies.

Ecotoxicology Transcriptomics and Proteomics: Transcriptomic and proteomic studies can reveal the molecular-level responses of organisms exposed to this compound. nih.gov This can help in identifying biomarkers of exposure and effect, and in elucidating the mechanisms of toxicity.

Metabolomics for Pathway Analysis: Metabolomic profiling of microorganisms and exposed non-target organisms can provide detailed insights into the metabolic pathways affected by this compound and can aid in the discovery of novel biotransformation products. nih.govnih.gov

The integration of these multi-omics datasets will be crucial for building comprehensive models of the fate and effects of this compound in the environment. youtube.com

Q & A

Q. What analytical methods are recommended for detecting and quantifying Hydroxyalachlor in environmental matrices?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity for polar compounds. For environmental samples (e.g., soil, water), employ solid-phase extraction (SPE) to preconcentrate the analyte and reduce matrix interference. Calibration curves should be validated using certified reference materials, and recovery rates (70–120%) must be reported to ensure methodological rigor .

Q. How do physicochemical properties influence this compound’s environmental fate and transport?